molecular formula C16H12ClN3O2 B5506736 N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide

N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide

Cat. No. B5506736
M. Wt: 313.74 g/mol
InChI Key: NNUDWGORRRVRRW-VXLYETTFSA-N
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Description

Synthesis Analysis

The synthesis of N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide derivatives involves condensation reactions, typically starting from appropriate hydrazides and aldehydes. These reactions are facilitated by conditions that promote the formation of the hydrazone linkage (C=N bond). For example, the synthesis and characterization of related benzohydrazone derivatives have been detailed, demonstrating the preparation and identification of these compounds via elemental analysis, NMR, and single-crystal X-ray diffraction (Zhou & Ma, 2012).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their chemical behavior. X-ray crystallography has been extensively used to determine the crystalline structures, revealing that these molecules often display trans configurations around the C=N double bond. The crystal structures are further stabilized by hydrogen bonds and π-π interactions, providing insight into their stability and reactivity (Zhou & Ma, 2012).

Chemical Reactions and Properties

Hydrazone derivatives like N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide participate in various chemical reactions, including cyclization, nucleophilic substitution, and redox reactions. These reactions can alter their chemical structure, leading to the formation of new compounds with potentially different physical and chemical properties. Research on similar compounds has shown a range of reactivities that highlight the versatility of hydrazones in organic synthesis (Khalifa, Al-Omar, & Ali, 2017).

Physical Properties Analysis

The physical properties of N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide and its derivatives, such as solubility, melting point, and crystal structure, are closely tied to their molecular structure. These properties are critical for determining their suitability in various applications, including material science and pharmaceuticals. For instance, crystallography studies provide valuable data on the compound's stability and solubility (Zhou & Ma, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to understanding the behavior of these compounds under different chemical conditions. Studies on hydrazones show that their chemical properties are influenced by the nature of the substituents on the hydrazone moiety, affecting their potential applications in catalysis, synthesis of heterocyclic compounds, and more (Khalifa, Al-Omar, & Ali, 2017).

Scientific Research Applications

Synthesis and Characterization

  • Novel Compounds Synthesis: N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide derivatives have been synthesized for further chemical studies. These compounds were characterized by their spectral studies, highlighting their potential for further antimicrobial evaluation and other applications (Fuloria et al., 2009).

Antimicrobial Evaluation

  • Antibacterial and Antifungal Activities: Synthesized compounds, including derivatives of N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide, have shown notable antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Kaya et al., 2017).

Potential in Nonlinear Optical Properties

  • Nonlinear Optical Properties: The investigation of hydrazones derived from N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide revealed their third-order nonlinear optical properties. This suggests their potential application in optical devices such as optical limiters and switches, indicating the compound's significance in materials science and engineering (Naseema et al., 2010).

Chemotherapeutic Applications

  • Cytotoxic and Antimicrobial Agents: Research has focused on designing and synthesizing hydrazide and oxadiazole derivatives of N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines. These studies suggest the compound's potential as a chemotherapeutic agent (Kaya et al., 2017).

properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-14-6-3-4-12(8-14)10-19-20-16(21)11-22-15-7-2-1-5-13(15)9-18/h1-8,10H,11H2,(H,20,21)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUDWGORRRVRRW-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide

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